

A Technical Guide to Methyltetrazine-Amine for Bioorthogonal Applications

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Compound of Interest

Compound Name: **Methyltetrazine-amine**

Cat. No.: **B6594758**

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Introduction

Methyltetrazine-amine is a key bioorthogonal reagent widely utilized in chemical biology, drug development, and molecular imaging. Its stability and high reactivity in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions make it an invaluable tool for the specific and efficient labeling of biomolecules in complex biological systems. This guide provides an in-depth overview of **Methyltetrazine-amine**, including its chemical properties, synthesis, and detailed protocols for its application in bioconjugation.

Core Properties of Methyltetrazine-Amine

Methyltetrazine-amine is prized for its optimal balance of reactivity and stability, particularly when compared to other tetrazine derivatives. The methyl group enhances the stability of the tetrazine ring, allowing for a broader range of applications and longer-term storage, especially in aqueous buffers.^{[1][2]} It is most commonly supplied as a hydrochloride salt to improve its stability and handling.^[2]

Property	Value	Reference
Chemical Name	(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine	[3]
CAS Number	1345955-28-3 (free base)	N/A
Molecular Formula	C ₁₀ H ₁₁ N ₅	N/A
Molecular Weight	201.23 g/mol (free base)	N/A
CAS Number	1596117-29-1 (hydrochloride salt)	[3]
Molecular Formula	C ₁₀ H ₁₂ CIN ₅	[3]
Molecular Weight	237.69 g/mol (hydrochloride salt)	[3]
Physical Form	Purple solid	[4]
Solubility	Soluble in MeOH, DMF, and DMSO	[4]

The Chemistry of Bioorthogonal Ligation

Methyltetrazine-amine participates in the iEDDA reaction, a type of "click chemistry" that is exceptionally fast and selective. It reacts specifically with strained alkenes, most notably trans-cyclooctene (TCO), to form a stable dihydropyridazine linkage.[4][5] This reaction is biocompatible, proceeding efficiently under mild, physiological conditions (aqueous buffer, room temperature, neutral pH) without the need for a toxic copper catalyst.[4][5] The high specificity of the tetrazine-TCO ligation prevents cross-reactivity with other functional groups found in biological systems, making it ideal for *in vivo* applications.[5]

Experimental Protocols

Synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride

This synthesis protocol is adapted from the literature and provides a general overview of the procedure.[6]

Materials:

- 4-(Aminomethyl)benzonitrile
- Acetamidine hydrochloride
- Anhydrous hydrazine
- Sodium nitrite (NaNO₂)
- Trifluoroacetic acid (TFA)
- Acetonitrile (MeCN)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Water
- Sodium bicarbonate (NaHCO₃)
- Hydrochloric acid (HCl)

Procedure:

- Tetrazine Ring Formation:
 - In a reaction vessel, combine 2 mmol of 4-(aminomethyl)benzonitrile and 10 mmol of acetamidine hydrochloride under a nitrogen atmosphere.
 - Slowly add 2 mL of anhydrous hydrazine to the solid mixture with stirring. Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of ammonia gas.
 - Heat the reaction mixture to 80°C for 30 minutes.
- Oxidation and Purification:

- Cool the reaction mixture and suspend it in a solution of 25 mL of acetonitrile, 10 mL of methanol, and 4 mL of trifluoroacetic acid.
- Add 10 mmol of solid sodium nitrite and stir the reaction for 15 minutes.
- Remove the solvent by rotary evaporation.
- Wash the residue with dichloromethane and discard the organic layer.
- Dissolve the remaining oil in 50 mL of water, saturate with solid sodium bicarbonate, and extract with dichloromethane.
- The crude product (as the TFA salt) is then purified by HPLC.

- Anion Exchange to Hydrochloride Salt:
 - The purified TFA salt is converted to the hydrochloride salt through anion exchange chromatography to yield a red/purple crystalline solid.

General Protocol for Antibody Labeling and Bioconjugation

This protocol describes a two-step process for labeling a target antibody with a TCO group and then conjugating it to a molecule of interest functionalized with **Methyltetrazine-amine**.

Part 1: Antibody Modification with TCO

Materials:

- Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
- TCO-NHS ester
- Anhydrous DMSO or DMF
- Sodium bicarbonate buffer (1 M, pH 8.5)
- Spin desalting column

Procedure:

- Antibody Preparation:
 - Exchange the antibody into a bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-5 mg/mL. This ensures that the primary amine groups on the antibody are deprotonated and available for reaction.
- TCO-NHS Ester Solution Preparation:
 - Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
- Conjugation Reaction:
 - Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
 - Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
- Purification:
 - Remove the unreacted TCO-NHS ester by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.

Part 2: Bioconjugation with **Methyltetrazine-amine Functionalized Molecule****Materials:**

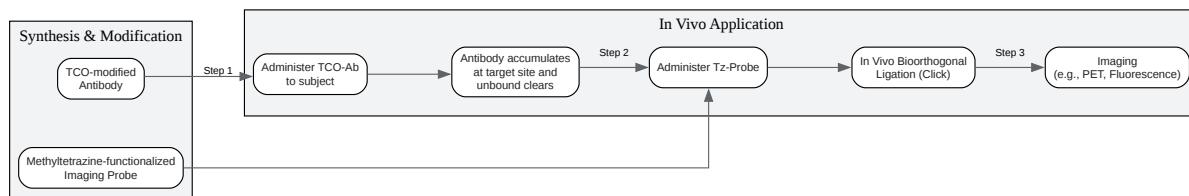
- TCO-modified antibody (from Part 1)
- **Methyltetrazine-amine** functionalized molecule of interest (e.g., a fluorescent dye, drug molecule)
- PBS buffer, pH 7.4

Procedure:

- Reaction Setup:
 - Mix the TCO-modified antibody with the **Methyltetrazine-amine** functionalized molecule in a 1:1 molar ratio in PBS buffer.
- Incubation:
 - Allow the reaction to proceed for 1 hour at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.
- Final Product:
 - The resulting antibody conjugate is now ready for use in downstream applications. Further purification by size exclusion chromatography may be performed if necessary.

Experimental Workflow and Signaling Pathway Diagrams

As **Methyltetrazine-amine** is a synthetic linker used for bioconjugation rather than a component of a natural signaling pathway, the following diagram illustrates a typical experimental workflow for its use in pre-targeted *in vivo* imaging.



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Caption: A general workflow for pre-targeted *in vivo* imaging using Methyltetrazine-TCO ligation.

Conclusion

Methyltetrazine-amine is a powerful and versatile tool for researchers in drug development and chemical biology. Its enhanced stability and rapid, specific reactivity in the inverse-electron-demand Diels-Alder reaction enable a wide range of applications, from the construction of antibody-drug conjugates to advanced *in vivo* imaging modalities. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful implementation of **Methyltetrazine-amine** in various research endeavors.

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